molecular formula C63H85CoN13O15P B602366 Cyanocobalamin Impurity F CAS No. 23208-66-4

Cyanocobalamin Impurity F

Cat. No.: B602366
CAS No.: 23208-66-4
M. Wt: 1354.3 g/mol
InChI Key: OJSKLTTYSHGOIF-POORCIQWSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanocobalamin Impurity F, also known as Cyanocobalamin Isomer, is an impurity of Vitamin B12 . Vitamin B12 is a water-soluble vitamin that plays a key role in the normal functioning of the brain and nervous system, and for the formation of blood . It is also required by the body to synthesize proteins from fats and carbohydrates .


Synthesis Analysis

The analysis of this compound can be performed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) . These methods are based on the specific colors by cyanocobalamin and its analogue compounds . The HPLC method involves an isocratic mode of elution of cyanocobalamin from a reversed phase column .


Chemical Reactions Analysis

The chemical stability of this compound can be determined using HPLC analysis . The method involves examining the additives for cyanocobalamin protection. Ferric chloride and sorbitol have been found to alleviate cyanocobalamin degradation from heat and ascorbic acid .

Scientific Research Applications

Electrochemical Applications

Cyanocobalamin, also known as vitamin B12, exhibits potential as an electrocatalyst for water oxidation. Shahadat et al. (2020) discovered that cyanocobalamin acts as a robust electrocatalyst in water oxidation with a high faradaic efficiency under neutral conditions. This highlights its stability and homogeneity as a catalyst, confirmed through various experiments and characterization techniques (Shahadat et al., 2020).

Electronic Structure and Correlations

The electronic structure and correlations of cyanocobalamin were studied by Kandemir et al. (2015), using the Haldane-Anderson impurity model. This research contributes to understanding the quantum behavior of cyanocobalamin, especially in terms of its electronic interactions and magnetic correlations (Kandemir et al., 2015).

Analytical Method Development

D'ulivo et al. (2017) developed an analytical method for determining cyanocobalamin in multivitamin supplements using liquid chromatography-electrospray tandem mass spectrometry. This method offers a more accurate and efficient way to quantify cyanocobalamin in various products (D'ulivo et al., 2017).

Vitamin B12 Conjugates

Wang et al. (2007) investigated cyanocobalamin conjugates, focusing on their solubility and stability. This research is significant for the development of prodrugs and other medical applications involving vitamin B12 (Wang et al., 2007).

Pharmacokinetics and Bioavailability

Studies on the pharmacokinetics and bioavailability of cyanocobalamin have been conducted to understand its absorption and efficacy in the body. Castelli et al. (2011) compared different formulations of cyanocobalamin, providing insights into its optimal use in treatments (Castelli et al., 2011).

Cobalamin Deficiency Treatment

Kuzminski et al. (1998) investigated the effectiveness of oral cyanocobalamin therapy in treating cobalamin deficiency, offering alternative approaches to traditional intramuscular injections (Kuzminski et al., 1998).

Mechanism of Action

Target of Action

Cyanocobalamin, also known as Vitamin B12, is a highly complex, essential vitamin . It is necessary for DNA synthesis and cellular energy production . The primary targets of Cyanocobalamin are the enzymes methionine synthase and L-methylmalonyl-CoA mutase . These enzymes play crucial roles in the synthesis of purines and pyrimidines that form DNA .

Mode of Action

Cyanocobalamin serves as a cofactor for methionine synthase and L-methylmalonyl-CoA mutase enzymes . Methionine synthase is essential for the synthesis of purines and pyrimidines that form DNA . The mechanism of action is based upon its ability to very tightly bind cyanide ions . The resulting molecule, cyanocobalamin, is a physiologically stable, non-toxic compound .

Biochemical Pathways

Cyanocobalamin is involved in several biochemical pathways. It plays a role in the methylation of homocysteine to methionine, a process that requires the presence of methylcobalamin . Additionally, it is involved in the isomerization of methylmalonyl CoA (a metabolite in propionate metabolism) to succinyl CoA .

Pharmacokinetics

The pharmacokinetics of cyanocobalamin involve its absorption, distribution, metabolism, and excretion (ADME). It is administered parenterally or orally for treating deficiency states . The major pathway of endogenous detoxification is conversion, by means of thiosulfate, into the less toxic compound thiocyanate which is then excreted in the urine . Minor routes of elimination are excretion of hydrogen cyanide through the lungs and binding to cysteine or hydroxocobalamin (vitamin B12) .

Result of Action

The result of cyanocobalamin’s action is the maintenance of normal brain function and the development of red blood cells . It is used to treat vitamin B12 deficiency in people with pernicious anemia and other conditions . In the case of cyanide poisoning, the resulting molecule, cyanocobalamin, is a physiologically stable, non-toxic compound that is excreted in the urine .

Action Environment

The action of cyanocobalamin can be influenced by various environmental factors. For instance, cyanide poisoning can occur following inhalation, ingestion, or contact of cyanide with the skin or mucus membranes . The main exposure route is by inhalation of volatile cyanides . Therefore, the environment in which cyanocobalamin is administered can significantly impact its action, efficacy, and stability.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Cyanocobalamin Impurity F involves the conversion of Cyanocobalamin to Cobalamin followed by the oxidation of Cobalamin to Cobalamin-5'-carboxylic acid and then the reduction of Cobalamin-5'-carboxylic acid to Cyanocobalamin Impurity F.", "Starting Materials": [ "Cyanocobalamin", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Acetone", "Water" ], "Reaction": [ "Step 1: Cyanocobalamin is dissolved in water and treated with hydrochloric acid to form Cobalamin.", "Step 2: Cobalamin is oxidized to Cobalamin-5'-carboxylic acid using sodium hydroxide and methanol.", "Step 3: Cobalamin-5'-carboxylic acid is reduced to Cyanocobalamin Impurity F using sodium borohydride and ethanol.", "Step 4: The resulting solution is filtered and the solid Cyanocobalamin Impurity F is collected and dried." ] }

CAS No.

23208-66-4

Molecular Formula

C63H85CoN13O15P

Molecular Weight

1354.3 g/mol

IUPAC Name

[(2R)-1-[3-[(1Z,4S,5S,6R,8R,9R,10Z,13S,15Z,18R,22R)-5,8-bis(2-amino-2-oxoethyl)-4,13,18-tris(3-amino-3-oxopropyl)-2,5,6,9,11,14,14,22-octamethyl-20-oxo-19-oxa-23,24,26-triaza-25-azanidahexacyclo[15.5.1.13,6.17,10.112,15.018,22]hexacosa-1,3(26),10,12(24),15,17(23)-hexaen-9-yl]propanoylamino]propan-2-yl] [(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate;cobalt(3+);cyanide

InChI

InChI=1S/C62H87N12O15P.CN.Co/c1-29-20-37-38(21-30(29)2)74(28-69-37)56-51(83)52(39(27-75)86-56)89-90(84,85)88-31(3)26-68-47(81)17-18-58(8)36(22-45(66)79)55-61(11)59(9,24-46(67)80)35(13-15-43(64)77)50(73-61)33(5)54-60(10)25-48(82)87-62(60,19-16-44(65)78)41(71-54)23-40-57(6,7)34(12-14-42(63)76)49(70-40)32(4)53(58)72-55;1-2;/h20-21,23,28,31,34-36,39,51-52,55-56,75,83H,12-19,22,24-27H2,1-11H3,(H13,63,64,65,66,67,68,70,71,72,73,76,77,78,79,80,81,84,85);;/q;-1;+3/p-2/t31-,34-,35-,36+,39-,51-,52-,55?,56+,58-,59+,60-,61+,62+;;/m1../s1

InChI Key

OJSKLTTYSHGOIF-POORCIQWSA-L

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@]8(CC(=O)O[C@]8(C(=N7)/C=C\9/C([C@@H](C(=N9)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)C)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C8(CC(=O)OC8(C(=N7)C=C9C(C(C(=N9)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)C)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Vitamin B12 c-lactone;  (8β)​-Co-​(cyano-​κC)​-​8-​Hydroxy-​cobinic acid-​abdeg-​pentamide c,​8-​lactone, dihydrogen phosphate (ester)​, inner salt, 3'-​ester with (5,​6-​dimethyl-​1-​α-​D-​ribofuranosyl-​1H-​benzimidazole-​κN3)​;  8-Hydroxy-cobinic acid-ab

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.